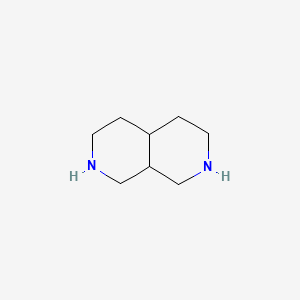

Decahydro-2,7-naphthyridine

Description

Contextualizing Decahydro-2,7-naphthyridine within Naphthyridine Chemistry

The parent structure, naphthyridine, is an aromatic heterocyclic compound consisting of two fused pyridine (B92270) rings. It is a nitrogen-containing analog of naphthalene. nih.gov There are six possible structural isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms within the bicyclic framework. nih.govmdpi.com These isomers are named 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.gov

The 2,7-naphthyridine isomer is one of these six structural variants. Each isomer exhibits distinct physical and chemical properties due to the unique arrangement of the nitrogen atoms, which influences electron distribution, basicity, and reactivity. rsc.org The full saturation of the 2,7-naphthyridine core to yield this compound removes its aromaticity and creates a flexible, alicyclic diamine structure. This transformation from a planar, aromatic system to a saturated, three-dimensional scaffold is a key aspect of its chemistry, offering different possibilities for chemical functionalization and molecular design compared to its aromatic precursor.

Table 1: Structural Isomers of Naphthyridine

| Isomer Name | Nitrogen Positions | Key Properties/Features |

|---|---|---|

| 1,5-Naphthyridine (B1222797) | 1,5 | Subject of studies on selective hydrogenation to cis-decahydro-1,5-naphthyridine. thieme-connect.de |

| 1,6-Naphthyridine | 1,6 | Has a low melting point (<40°C) and presents synthetic challenges. |

| 1,7-Naphthyridine | 1,7 | Rarely reported and can be unstable under basic conditions. |

| 1,8-Naphthyridine (B1210474) | 1,8 | Its derivatives include antibacterial agents like enoxacin. The first naphthyridine system reported was a 1,8-isomer in 1893. nih.gov |

| 2,6-Naphthyridine | 2,6 | Possesses a high melting point (114–115°C) and a rigid structure. |

| 2,7-Naphthyridine | 2,7 | The parent aromatic scaffold of this compound. |

Historical Perspectives on Saturated Naphthyridine Systems

The exploration of naphthyridine chemistry dates back to 1893 with the first synthesis of a 1,8-naphthyridine derivative. nih.govmdpi.com However, significant research into the corresponding saturated (perhydro) systems, known as decahydronaphthyridines, gained momentum much later. A key period of advancement occurred in the 1960s.

In 1967, extensive research was published on the reduction of various naphthyridine isomers. rsc.org A notable method involved the use of sodium in boiling ethanol (B145695) to reduce 1,5-, 1,6-, and 1,7-naphthyridines to their respective trans-decahydro derivatives in high yields. rsc.org This work was crucial as it began to address the stereochemistry of these saturated systems, particularly the configuration at the two bridgehead hydrogen atoms. rsc.org

During the same period, catalytic reduction methods were also explored. The reduction of 1,5-naphthyridine using a platinum oxide catalyst in an acidic solution was shown to produce a separable mixture of both trans- and cis-decahydro-1,5-naphthyridine. rsc.org This was a significant finding, as it provided a pathway to selectively access different stereoisomers. The ability to distinguish between these cis and trans isomers was facilitated by the application of proton magnetic resonance (p.m.r.) spectroscopy, which could detect differences in the signal envelopes of the isomers, similar to observations in the well-studied decalin systems. rsc.org

These foundational studies established key methods for synthesizing decahydronaphthyridines and provided the initial framework for understanding their stereochemical complexity. rsc.org Later research continued to build on this, exploring stereoselective synthesis methods for other isomers, such as the nucleophilic addition to octahydronaphthyridines to create specific trans-decahydro-1,6-naphthyridine derivatives. pleiades.online More recent work has focused on developing highly selective and switchable hydrogenation protocols using different catalysts (e.g., ruthenium vs. palladium) to predictably reduce one of the two pyridine rings in unsymmetrical naphthyridines, further enhancing the synthetic toolkit for these saturated heterocycles. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydro-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-9-5-8-6-10-4-2-7(1)8/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBWSIVJQVABMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632516 | |

| Record name | Decahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-20-2 | |

| Record name | Decahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Decahydro 2,7 Naphthyridine and Its Derivatives

Hydrogenation of 2,7-Naphthyridine (B1199556) Precursors

Hydrogenation stands as the most direct route to decahydro-2,7-naphthyridine, involving the complete saturation of the aromatic 2,7-naphthyridine ring system. This transformation can be accomplished using various catalytic systems and reduction methods.

Catalytic hydrogenation employs hydrogen gas in the presence of a metal catalyst to reduce the double bonds in the naphthyridine core. The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation.

Platinum-group metals are highly effective for the complete hydrogenation of naphthyridine rings. Catalysts such as Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, are commonly used in high-pressure hydrogenation systems. These reactions are typically carried out in polar solvents like ethanol (B145695) or acetic acid. For instance, the full saturation of the naphthyridine ring system can be achieved at pressures ranging from 50 to 100 bar of H₂ and temperatures between 80 and 120°C. The use of these robust catalysts under high pressure ensures the complete reduction of both pyridine (B92270) rings, leading to the formation of the decahydro- derivative.

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Outcome |

| Pd/C or PtO₂ | 50-100 | 80-120 | Ethanol or Acetic Acid | Full saturation to this compound |

Raney Nickel offers a cost-effective alternative to precious metal catalysts for hydrogenation reactions. It is a porous nickel catalyst known for its high surface area and catalytic activity. sigmaaldrich.com Raney Nickel is effective in the hydrogenation of aromatic compounds, including naphthyridine precursors. sigmaaldrich.com However, its application requires careful control of reaction conditions, particularly pH, to prevent deactivation of the catalyst. Despite being less expensive, Raney Nickel can be a powerful tool for large-scale production when conditions are optimized. rsc.org

| Catalyst | Key Feature | Consideration |

| Raney Nickel | Cost-effective | Requires careful pH control to prevent deactivation |

In some synthetic strategies, the partial reduction of the 2,7-naphthyridine ring is desired to form tetrahydro-2,7-naphthyridine intermediates. Achieving this selectivity requires careful selection of the catalyst and reaction conditions to avoid over-reduction to the decahydro- state.

Palladium on calcium carbonate (Pd/CaCO₃) in methanol (B129727) has been reported to selectively yield the 1,2,3,4-tetrahydro isomer with moderate to good yields (around 53%). In contrast, using PtO₂ under similar conditions tends to lead to the fully reduced decahydro product. The ability to selectively hydrogenate one of the two pyridine rings is crucial for the synthesis of specific derivatives, as the resulting tetrahydro- intermediates can be further functionalized. For instance, brominated tetrahydro-2,7-naphthyridine intermediates can undergo palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

Recent studies have also explored switchable and ring-selective hydrogenation of naphthyridine isomers using different catalyst systems. acs.orgnih.gov For example, a homogeneous ruthenium precatalyst, [Ru(p-cymene)I₂]₂, and a heterogeneous palladium catalyst can exhibit orthogonal reactivity, allowing for the selective hydrogenation of either ring based on catalyst choice. acs.orgnih.gov The selectivity in the ruthenium system is primarily governed by the electronics of the rings, while in the palladium system, it is influenced by a combination of steric and electronic effects. acs.orgnih.gov

| Catalyst | Solvent | Product | Yield |

| Pd/CaCO₃ | Methanol | 1,2,3,4-Tetrahydro-2,7-naphthyridine (B27074) | ~53% |

| [Ru(p-cymene)I₂]₂ | DCE | Ring-selective tetrahydro-naphthyridine | Varies acs.org |

| Pd/C | Methanol | Ring-selective tetrahydro-naphthyridine | Varies acs.org |

Chemical reduction methods provide an alternative to catalytic hydrogenation for the synthesis of decahydro-2,7-naphthyridines.

The use of sodium in boiling ethanol is a classic method for the reduction of naphthyridines. rsc.org This method, known as the Birch reduction for aromatic systems, generates active hydrogen in situ for the stepwise saturation of the rings. It has been successfully used to prepare various decahydronaphthyridines, typically affording the trans-isomer in high yield. rsc.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including the double bonds in aromatic heterocyclic systems. lumenlearning.com It is particularly effective for bench-scale reductions. However, its high reactivity, especially with protic solvents, and safety concerns make it less suitable for industrial applications. commonorganicchemistry.com The reduction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of hydrogenation conditions. Key parameters that influence the reaction outcome include the choice of catalyst, solvent, temperature, and hydrogen pressure.

Catalyst Selection: The choice between platinum-group catalysts (Pd/C, PtO₂) and Raney Nickel depends on factors like desired selectivity, cost, and scale of the reaction. Platinum-group catalysts are generally more active and provide complete saturation, while Raney Nickel is a more economical option for large-scale synthesis. For selective hydrogenation to tetrahydro intermediates, catalysts like Pd/CaCO₃ or specific ruthenium complexes are employed. acs.org

Solvent Systems: Polar solvents like ethanol and acetic acid are commonly used for catalytic hydrogenation. The addition of water as a co-catalyst with Pd/C has been shown to enhance reaction rates.

Pressure and Temperature: High pressure (50–100 bar) and elevated temperatures (80–120°C) are typically required for the complete hydrogenation of the naphthyridine ring system using platinum-group catalysts. Milder conditions may be employed for selective reductions.

Substituent Effects: The steric and electronic properties of substituents on the naphthyridine ring can significantly influence the reaction kinetics. For example, bulky substituents may hinder the approach of the substrate to the catalyst surface, slowing down the hydrogenation rate. Conversely, electron-donating groups can sometimes accelerate the reaction by stabilizing transition states.

In industrial settings, continuous flow reactors and advanced catalytic systems are often employed to maximize yield, ensure efficient conversion, and improve scalability.

Optimization of Hydrogenation Conditions

Temperature and Pressure Influence

The complete saturation of the 2,7-naphthyridine ring system to yield its decahydro derivative is typically achieved through high-pressure catalytic hydrogenation. Research indicates that these reactions are generally conducted at elevated temperatures and pressures to ensure full reduction. Common conditions involve temperatures ranging from 80°C to 120°C and hydrogen gas pressures between 50 and 100 bar. vulcanchem.com These conditions provide the necessary energy to overcome the activation barrier for the aromatic ring reduction.

The interplay between temperature and pressure is crucial. Higher pressures increase the concentration of hydrogen on the catalyst surface, which generally accelerates the reaction rate. However, temperature must be carefully managed, as excessively high temperatures can lead to side reactions and potential degradation of the product, while lower temperatures may result in incomplete hydrogenation, yielding partially saturated intermediates.

Table 1: Influence of Temperature and Pressure on Hydrogenation

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 80–120°C | Provides activation energy for ring saturation. High temperatures can increase side reactions. |

| Pressure | 50–100 bar | Increases H₂ concentration on the catalyst surface, enhancing reaction rates. |

Solvent Selection and Effects

The choice of solvent plays a significant role in the synthesis of this compound by influencing substrate solubility, catalyst dispersion, and even catalyst activity. Polar solvents are frequently employed for the hydrogenation of 2,7-naphthyridine precursors.

Ethanol and Acetic Acid : These are commonly used solvents that effectively dissolve the naphthyridine starting material and maintain the catalyst in a well-dispersed suspension.

Ethanol-Water Mixtures : The addition of water as a co-solvent can improve catalyst dispersion and the solubility of certain reagents, sometimes enhancing reaction rates by as much as 40% when used with a palladium on carbon (Pd/C) catalyst.

Supercritical CO₂ : Emerging as an environmentally friendly alternative, supercritical carbon dioxide has been shown to reduce reaction times by up to 30% in some cases.

The solvent can also impact the product profile. For instance, acidic conditions, such as those provided by acetic acid, can sometimes promote the formation of ring-opened amine byproducts.

Catalyst Selection and Activity

The catalyst is the cornerstone of the hydrogenation process, with its selection directly impacting reaction efficiency and selectivity. Platinum-group metals are highly effective for the full saturation of the naphthyridine ring.

Palladium on Carbon (Pd/C) : A widely used and effective catalyst for hydrogenation. Its activity can be enhanced with a water co-catalyst. However, under certain conditions, Pd/C may selectively produce tetrahydro-derivatives rather than the fully saturated decahydro product. rsc.org

Platinum(IV) Oxide (PtO₂, Adams' catalyst) : This catalyst is known for its high activity and is often used to ensure complete reduction to the decahydro- state. In some cases, PtO₂ is so effective that it can lead to over-reduction, favoring the formation of decahydro derivatives where a tetrahydro product might be desired.

Raney Nickel : A cost-effective alternative to platinum-group metals. However, it requires careful pH control during the reaction to prevent deactivation.

Sodium in Ethanol : This system generates active hydrogen in situ and can be used for the stepwise saturation of the rings, typically yielding the trans-isomer of the decahydro product. rsc.org

Table 2: Comparison of Catalysts for Naphthyridine Reduction

| Catalyst | Typical Application | Advantages | Considerations |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Selective or complete hydrogenation | Effective, activity can be boosted with H₂O | Can sometimes favor partial hydrogenation (tetrahydro- stage) rsc.org |

| Platinum(IV) Oxide (PtO₂) | Complete hydrogenation to decahydro- | High activity, ensures full saturation | Can lead to over-reduction |

| Raney Nickel | Complete hydrogenation | Cost-effective | Requires careful pH control to prevent deactivation |

| Sodium in Ethanol | Stepwise reduction to decahydro- | High yield of trans-isomer rsc.org | Generates active hydrogen in situ |

Reaction Monitoring Techniques (e.g., In-situ IR Spectroscopy)

To optimize reaction conditions and control the formation of intermediates and byproducts, real-time monitoring is essential. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool used for this purpose. mt.com By inserting a probe directly into the reaction vessel, in-situ IR spectroscopy allows for the continuous tracking of the concentrations of reactants, intermediates, and products in real time. mt.comrsc.org

This technique operates by measuring the absorption of infrared radiation at the characteristic vibrational frequencies of different functional groups in the molecules. mt.com For example, during the reduction of a naphthyridine derivative, the disappearance of spectral bands associated with the aromatic C=C and C=N bonds can be monitored, while the appearance of signals for C-N and C-H bonds in the saturated ring system can be tracked. This allows researchers to identify the formation of key intermediates, determine the reaction endpoint, and gain insights into the reaction kinetics and mechanism. mt.comnih.gov Such monitoring is crucial for optimizing conditions to favor the desired decahydro product over partially hydrogenated isomers. Other monitoring techniques used during industrial-scale production for quality control include inline NMR and HPLC. vulcanchem.com

Byproduct Formation and Control (e.g., Partial Hydrogenation Intermediates)

A significant challenge in the synthesis of this compound is the potential formation of byproducts, which arise primarily from incomplete reactions or side reactions. The most common byproducts are partially hydrogenated intermediates.

Hexahydro-2,7-naphthyridine : This is a common intermediate that can be present in amounts of 15–20% in reactions where conditions are not optimized for complete hydrogenation.

Tetrahydro-2,7-naphthyridine : Catalytic reduction using palladium on charcoal can sometimes favor the formation of the 1,2,3,4-tetrahydro-derivative, requiring further processing to achieve full saturation. rsc.org

Ring-Opened Amines : Under certain conditions, particularly acidic ones, cleavage of the heterocyclic ring can occur, leading to the formation of ring-opened amine byproducts, though typically in small amounts (<5%).

Control over byproduct formation is achieved by fine-tuning the reaction parameters discussed previously. For instance, using a highly active catalyst like PtO₂ or increasing the reaction time, temperature, or pressure can help drive the reaction to completion, minimizing the presence of partially hydrogenated intermediates. Subsequent purification steps, such as crystallization or chromatography, are then used to remove any remaining impurities.

Modular and Multi-Component Synthetic Routes

Beyond the direct hydrogenation of the parent heterocycle, this compound and its derivatives can be accessed through modular strategies that build the core structure from simpler fragments. These methods, including multi-component reactions, offer flexibility in introducing a variety of substituents. rsc.orgorganic-chemistry.org

Cyclocondensation Reactions of Aminopyridine Derivatives

A primary modular strategy for constructing the 2,7-naphthyridine skeleton involves the cyclocondensation of substituted pyridine derivatives. researchgate.net This approach builds one of the rings onto a pre-existing pyridine ring.

A representative example is the synthesis of tetrahydro-2,7-naphthyridine intermediates, which can then be further reduced to the decahydro stage. In this procedure, an aminopyridine, such as 2-amino-6-methylpyridine, is reacted with a bifunctional electrophile like dichloroacetone. The reaction proceeds via a cyclization step in a solvent such as ethanol under reflux to form the core tetrahydro-2,7-naphthyridine structure. This modular approach allows for the synthesis of complex derivatives, as the substituents on the initial aminopyridine are incorporated into the final product. Similarly, multi-component reactions involving aminopyrazoles have been used to construct related benzo[c]pyrazolo rsc.orgnaphthyridine systems in an efficient, one-pot process. rsc.org

Nucleophilic Substitution Reactions in Intermediate Synthesis

The construction of the this compound scaffold often proceeds through partially saturated intermediates, such as tetrahydro-2,7-naphthyridines, which are themselves synthesized via multi-step sequences. Nucleophilic substitution reactions are pivotal in the formation and modification of these crucial precursors.

A common strategy begins with the cyclocondensation of aminopyridine derivatives with dichloroacetones to form chlorinated tetrahydro-2,7-naphthyridine cores. Specifically, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles serve as versatile starting materials. mdpi.com These compounds undergo regioselective nucleophilic aromatic substitution (SNAr) when treated with various nucleophiles. For instance, reaction with cyclic secondary amines like pyrrolidine (B122466), piperidine (B6355638), and azepane in absolute ethanol selectively displaces the chlorine atom at the C-1 position. mdpi.com This step yields 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines, which are key intermediates for further transformations. mdpi.com

The reaction of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with cyclic amines provides the corresponding 1-amino-3-chloro derivatives. mdpi.com These can undergo a second nucleophilic substitution. For example, reaction with 2-mercaptoethanol (B42355) introduces a (2-hydroxyethyl)thio group at the C-3 position, demonstrating the staged functionalization possible through sequential nucleophilic substitutions. mdpi.com

| Starting Material | Nucleophile (Amine) | Product | Yield (%) |

|---|---|---|---|

| 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Pyrrolidine | 1-Pyrrolidin-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | High |

| 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Azepane | 1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 87 |

| 7-Methyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Pyrrolidine | 7-Methyl-1-(pyrrolidin-1-yl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 78 |

| 7-Isopropyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Piperidine | 7-Isopropyl-1-(piperidin-1-yl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 65 |

Rearrangement Pathways in this compound Synthesis

The synthesis of substituted 2,7-naphthyridine derivatives can involve sophisticated rearrangement reactions, which alter the core structure to create novel scaffolds. The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been successfully applied within the 2,7-naphthyridine series. mdpi.comnih.gov

This rearrangement is observed when 1-amino-3-substituted-tetrahydro-2,7-naphthyridine intermediates are subjected to specific conditions. mdpi.com For instance, the conversion of 1-amino-3-chloro derivatives can be thermally induced to trigger a cascade rearrangement, ultimately forming 1,3-diamino-2,7-naphthyridines. mdpi.com The reaction is significantly influenced by steric factors, including the size of the alkyl substituent at the N-7 position and the nature of the cyclic amine at the C-1 position. mdpi.comnih.gov

In contrast, when the C-3 position is occupied by an oxo group, forming 1-amino-3-oxo-2,7-naphthyridines, the subsequent rearrangement proceeds much faster and is not significantly affected by the steric bulk of substituents. mdpi.comnih.gov Computational studies suggest that this enhanced reactivity is due to a considerable increase in the positive electrostatic potential on the cyano group, which is the site of the intramolecular nucleophilic attack that initiates the rearrangement. mdpi.comnih.gov This pathway provides an efficient route to 1-amino-3-oxo-2,7-naphthyridines, which are valuable precursors for further elaboration. mdpi.com

| Substrate Type | Key Influencing Factors | Reaction Rate | Rearrangement Outcome |

|---|---|---|---|

| 1,3-Diamino-2,7-naphthyridines | Steric bulk of N-7 substituent and C-1 cyclic amine | Slower | Formation of rearranged diamino products |

| 1-Amino-3-oxo-2,7-naphthyridines | Minimal influence from alkyl and amine groups | Faster | Formation of rearranged oxo-products, sometimes with subsequent amine addition to the carbonyl group |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of heterocyclic cores, including the precursors to decahydro-2,7-naphthyridines. researchgate.net These methods allow for the precise installation of a wide array of substituents, which is crucial for creating diverse chemical libraries and optimizing the properties of target molecules.

Halogenated or triflate-bearing naphthyridine intermediates are common substrates for these transformations. Brominated tetrahydro-2,7-naphthyridine intermediates can be effectively functionalized via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. These protocols enable the introduction of various aryl and heteroaryl moieties, significantly expanding the accessible chemical space before the final saturation of the ring system. Similarly, 4-chlorobenzo[c] mdpi.comnaphthyridine has been successfully subjected to Suzuki and Stille cross-coupling reactions to introduce new carbon-carbon bonds. beilstein-journals.org

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method used to form carbon-nitrogen bonds. While demonstrated extensively on related isomers like 1,5- and 1,7-naphthyridines, the principles are broadly applicable. nih.govnih.gov For example, 2-chloro or 2-triflate substituted 1,5-naphthyridines react with various amines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as XantPhos, to yield aminated products. nih.gov These reactions showcase the power of palladium catalysis to construct highly functionalized naphthyridine scaffolds that can then be hydrogenated to their decahydro derivatives. nih.gov

| Reaction Type | Naphthyridine Substrate | Coupling Partner/Reagent | Purpose |

|---|---|---|---|

| Suzuki-Miyaura | Brominated tetrahydro-2,7-naphthyridine | Aryl/heteroaryl boronic acid | C-C bond formation (Arylation) |

| Buchwald-Hartwig | Brominated tetrahydro-2,7-naphthyridine | Amine | C-N bond formation (Amination) |

| Stille | 4-Chlorobenzo[c] mdpi.comnaphthyridine | Organostannane | C-C bond formation |

| Buchwald-Hartwig Amination | 2-Triflyloxy-1,5-naphthyridine | Amine | C-N bond formation (Amination) |

Asymmetric Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure decahydro-2,7-naphthyridines is of paramount importance, particularly for applications in medicinal chemistry where a specific stereoisomer is often responsible for the desired biological activity. Asymmetric synthesis strategies are therefore focused on establishing the key stereocenters in a controlled manner.

Chiral Ligand Design and Catalyst Systems

The success of asymmetric catalysis hinges on the design of effective chiral ligands that can create a well-defined chiral environment around a metal center. For the synthesis of enantiopure naphthyridine derivatives, transition metal catalysts, particularly those based on iridium and ruthenium, are frequently employed in combination with specialized chiral ligands. nih.gov

One successful approach involves the use of chiral phosphoramidate (B1195095) ligands in combination with iridium catalysts. These systems have proven effective in the asymmetric hydrogenation of imine intermediates, leading to enantiomerically enriched tetrahydro-2,7-naphthyridines with high levels of stereocontrol, often exceeding 90% enantiomeric excess (ee). Another class of privileged ligands are chiral N,N'-dioxides, which are synthesized from readily available amino acids and can coordinate with a variety of metal ions. rsc.org These flexible, tetradentate ligands form non-planar complexes that serve as tunable chiral platforms for asymmetric transformations. rsc.org For related naphthyridine isomers, chiral diamine ligands complexed with ruthenium have also been used to achieve stereochemical control during hydrogenation. vulcanchem.com

Stereoselective Hydrogenation Approaches

Stereoselective hydrogenation is a cornerstone of asymmetric synthesis, allowing for the conversion of prochiral precursors like imines or olefins into chiral products with high enantiopurity. This is often the key step for setting the stereochemistry of the naphthyridine core before or during the final reduction to the decahydro state.

Asymmetric hydrogenation of partially unsaturated naphthyridine precursors is a primary strategy. For instance, the hydrogenation of imine intermediates using chiral iridium-phosphoramidate catalyst systems is a key method for producing enantiopure tetrahydro-2,7-naphthyridines. An alternative to direct hydrogenation is transfer hydrogenation, which uses organic molecules as a source of hydrogen, avoiding the need for high-pressure H₂ gas. A ruthenium-catalyzed enantioselective transfer hydrogenation has been developed as a crucial step in the synthesis of a chiral tetrahydro-1,6-naphthyridine scaffold, highlighting the versatility of this approach. nih.gov

The choice of metal catalyst and reaction conditions can also dictate the diastereoselectivity of the reduction. For example, in the synthesis of related heterocyclic systems, the use of a 5% Rhodium-on-alumina (Rh-Al₂O₃) catalyst favored the formation of a specific cis-diastereomer. clockss.org The stereochemical outcome of these reductions is governed by the precise interaction between the substrate and the chiral catalyst, making the optimization of the catalyst system critical for achieving the desired enantiopure product. psu.edu

| Catalyst System | Substrate Type | Reaction Type | Stereochemical Outcome |

|---|---|---|---|

| Iridium / Chiral Phosphoramidate Ligand | Imine intermediate | Asymmetric Hydrogenation | >90% ee for tetrahydro-2,7-naphthyridines |

| Ruthenium / Chiral Diamine Ligand | Dihydronaphthyridine | Enantioselective Transfer Hydrogenation | High ee for tetrahydro-1,6-naphthyridine |

| 5% Rh-Al₂O₃ | Benzo[a]quinolizinone | Catalytic Hydrogenation | High diastereoselectivity (cis product) |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and improve efficiency. These approaches focus on atom economy, use of safer solvents, reduction of waste, and energy efficiency. sphinxsai.comrsc.org

One key strategy is the development of one-pot, multi-component reactions. An efficient protocol for the synthesis of related benzo[c]pyrazolo mdpi.comnaphthyridines utilizes a regioselective multi-component reaction performed in water, which serves as an environmentally benign solvent. rsc.org This method features short reaction times, reduced waste, and avoids the use of transition metals for the crucial C-C and C-N bond formations. rsc.org

Solvent Replacement Strategies

Traditional synthetic routes to this compound often rely on the complete hydrogenation of 2,7-naphthyridine precursors. These reactions typically employ conventional polar solvents such as ethanol, methanol, or acetic acid to facilitate the catalytic process using platinum-group catalysts. While effective, the drive towards greener chemistry has spurred investigation into alternative solvent systems that reduce environmental impact.

One of the most significant advances in green synthetic chemistry is the use of water as a reaction medium. An environmentally benign protocol has been developed for the synthesis of related benzo[c]pyrazolo researchgate.netnaphthyridine derivatives through a regioselective multi-component reaction performed "on-water". rsc.org This strategy leverages the unique properties of water to promote the reaction cascade, which includes Knoevenagel condensation, Michael addition, cyclization, and aromatization. rsc.org The benefits of using water as a solvent include its non-toxic nature, non-flammability, and low cost, making it an ideal replacement for volatile organic solvents. rsc.org

Another key strategy involves minimizing or eliminating solvent use altogether through techniques like microwave-assisted organic synthesis (MAOS). Microwave irradiation can drive chemical reactions by directly converting electromagnetic energy into heat within the reactant molecules. derpharmachemica.com This method has been successfully applied to the synthesis of various naphthyridine isomers, offering an efficient, clean, and environmentally friendly alternative that often proceeds under solvent-free conditions, leading to excellent yields and high product purity. derpharmachemica.comsphinxsai.com

| Strategy | Key Features | Relevant Compound Type |

| "On-Water" Synthesis | Uses water as a green solvent; often involves multi-component reactions; reduces use of volatile organic compounds. rsc.org | Benzo[c]pyrazolo researchgate.netnaphthyridines rsc.org |

| Microwave-Assisted Synthesis (MAOS) | Reduces or eliminates the need for solvent; shortens reaction times; increases reaction efficiency and yields. derpharmachemica.comsphinxsai.com | 1,7-Naphthyridines, 2,6-Naphthyridines derpharmachemica.comsphinxsai.com |

| Conventional Hydrogenation Solvents | Use of polar protic solvents like ethanol, methanol, or acetic acid to facilitate catalytic hydrogenation. | Decahydro-2,7-naphthyridines |

Reduced Waste Protocols

The reduction of chemical waste is a cornerstone of green chemistry, addressed by designing synthetic routes with high atom economy and fewer intermediate purification steps. Catalytic hydrogenation, the primary method for producing the decahydro-scaffold, is inherently a low-waste process compared to stoichiometric reductions that use reagents like lithium aluminum hydride (LiAlH4) or sodium in ethanol. Catalytic methods, using metals like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), require only small amounts of catalyst to convert large quantities of substrate, thereby minimizing waste. vulcanchem.com

Microwave-assisted synthesis also contributes to waste reduction. The high efficiency and significantly shorter reaction times associated with microwave-promoted reactions mean less energy consumption and a lower likelihood of side-product formation, which simplifies purification and reduces waste streams. derpharmachemica.com These "e-chemistry" approaches are noted for being easy, economic, effective, and eco-friendly. derpharmachemica.com

| Protocol | Key Features | Advantage in Waste Reduction |

| Catalytic Hydrogenation | Employs reusable metal catalysts (e.g., Pd/C, PtO₂) in small quantities. | High atom economy; avoids large quantities of stoichiometric reducing agents and their byproducts. |

| One-Pot, Multi-Component Reactions | Combines multiple reaction steps in a single vessel without isolating intermediates. rsc.org | Reduces solvent use for workup and purification; minimizes material loss between steps. rsc.orgscholaris.ca |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. derpharmachemica.comsphinxsai.com | Shortens reaction times, increases yields, and often reduces the formation of side products, leading to cleaner reactions and less purification waste. derpharmachemica.com |

Novel and Unexpected Synthetic Discoveries

The exploration of new synthetic routes for naphthyridine derivatives periodically leads to the discovery of unexpected reaction pathways and novel molecular architectures. These discoveries expand the chemical space and provide access to complex structures with potential biological activity.

One such discovery is a substitution-triggered rearrangement cascade . In the synthesis of derivatives from 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, the introduction of cyclic amines (such as pyrrolidine or piperidine) at position 3 was found to initiate a complex rearrangement. This cascade reaction ultimately leads to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones, a class of compounds not directly targeted, revealing a novel pathway for constructing highly functionalized naphthyridinone cores.

Another significant development is the application of Meyers' Lactamization to create novel, three-dimensional tricyclic spirolactams. In a recent study, researchers successfully reacted keto-esters with amino-alcohols to generate complex scaffolds. nih.gov This methodology was extended to produce a decahydro- oxazino[2,3-j] nih.govnaphthyridin-6-one core, demonstrating a powerful strategy for building bio-inspired, spirocyclic systems that fuse the decahydronaphthyridine framework with other heterocyclic rings. nih.gov This discovery opens avenues for creating diverse libraries of structurally complex molecules for drug discovery.

| Discovery | Description | Resulting Structure |

| Substitution-Triggered Rearrangement | A cascade reaction initiated by nucleophilic substitution on a tetrahydro-2,7-naphthyridine precursor. | 6,8-Diamino-2-methyl-2,7-naphthyridin-1-ones |

| Meyers' Lactamization Application | A stereoselective reaction between keto-esters and amino-alcohols to form complex lactams. nih.gov | Tricyclic spirolactams with a decahydro- oxazino[2,3-j] nih.govnaphthyridin-6-one core. nih.gov |

Chemical Reactivity and Derivatization of Decahydro 2,7 Naphthyridine

Ring System Modifications and Functionalization

The functionalization of the decahydro-2,7-naphthyridine ring system primarily involves reactions at the nitrogen centers, although modifications to the carbon skeleton are also possible.

The secondary amine groups in this compound are nucleophilic and readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of functional groups onto the naphthyridine core.

Alkylation: N-alkylation can be achieved by treating this compound with alkyl halides. For instance, the reaction with 2-bromoethanol (B42945) in the presence of a base like cesium carbonate can yield N-hydroxyethyl derivatives. mdpi.comnih.gov The reaction proceeds through a standard nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of the alkylating agent and reaction conditions allows for the synthesis of mono- or di-alkylated products.

Acylation: Similarly, acylation of the nitrogen atoms is a common transformation. Acyl chlorides or anhydrides react with this compound under mild conditions to form stable amide derivatives. mdpi.com For example, the reaction with methanesulfonyl chloride in the presence of triethylamine (B128534) leads to the corresponding N-sulfonylated product. clockss.org These acylation reactions are crucial for the synthesis of various amides, carbamates, and ureas, which are important functional groups in many biologically active molecules.

Table 1: Examples of Alkylation and Acylation Reactions of Naphthyridine Derivatives This table provides examples of alkylation and acylation reactions on naphthyridine cores, illustrating the types of reagents and resulting products.

| Reaction Type | Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | trans-Decahydro- -naphthyridine | 2-Bromoethanol, Cs₂CO₃ | N-(2-Hydroxyethyl) derivative | mdpi.comnih.gov |

| N-Alkylation | 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | N,N'-Dialkylated derivative | nih.gov |

| N-Acylation | trans-Decahydro- -naphthyridine | Acyl chlorides | N-Acyl derivative (Amide) | mdpi.com |

| N-Sulfonylation | Decahydro-6H-isoquino[2,1-g] vulcanchem.comnaphthyridine | Methanesulfonyl chloride, Triethylamine | N-Sulfonyl derivative | clockss.org |

As a diamine, this compound is basic and readily forms salts with acids. The most common salt form is the dihydrochloride (B599025). This is typically prepared by treating a solution of the free base in a suitable solvent, such as ethanol (B145695) or ether, with hydrochloric acid. The resulting this compound dihydrochloride is often a crystalline solid that is more stable and easier to handle than the free base. The formation of the dihydrochloride salt is also a common strategy to improve the water solubility of naphthyridine derivatives for biological testing.

While the most common reduction reaction involving the 2,7-naphthyridine (B1199556) system is the hydrogenation of its aromatic or partially saturated precursors to yield the decahydro form, the fully saturated ring can also undergo further oxidation. rsc.org

Oxidation: Oxidation of decahydro-naphthyridine derivatives can lead to the corresponding aromatic naphthyridines. mdpi.com For example, heating tetrahydro derivatives in mesitylene (B46885) at high temperatures can result in dehydrogenation. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can also be used to oxidize partially saturated naphthyridines. Another important oxidation reaction is the formation of N-oxides by treating the naphthyridine with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). nih.govvulcanchem.commdpi.com These N-oxides are valuable intermediates for further functionalization, such as halogenation and cross-coupling reactions. vulcanchem.com

Reduction: Further reduction of the this compound ring system itself is not a common reaction as it is already fully saturated. However, functional groups attached to the decahydro-scaffold can be selectively reduced. For example, amide or ester functionalities on the ring can be reduced to the corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Rearrangement Reactions Involving Amines

Derivatives of 2,7-naphthyridine can undergo fascinating rearrangement reactions, particularly the Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution.

A notable rearrangement has been observed in the reaction of 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with amines. The initial step is a nucleophilic substitution of the chlorine atom at the 1-position by a cyclic amine (e.g., pyrrolidine (B122466), piperidine). mdpi.commdpi.com The resulting 1-amino-3-chloro-tetrahydro-2,7-naphthyridine intermediate can then undergo a further reaction with a primary amine that has a boiling point above 145°C. This triggers a cascade rearrangement, leading to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. This rearrangement provides a novel route to this class of compounds. mdpi.commdpi.com

Table 2: Synthesis of 1-Amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile Intermediates This table presents data on the synthesis of key intermediates that can undergo rearrangement reactions.

| Starting Material (R-group) | Amine Reagent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Isopropyl | Pyrrolidine | 5 | - | mdpi.com |

| Isobutyl | Pyrrolidine | - | 88 | mdpi.com |

| Benzyl (B1604629) | Pyrrolidine | - | - | mdpi.com |

| Isopropyl | Piperidine (B6355638) | 5 | - | mdpi.com |

| Isobutyl | Piperidine | - | 85 | mdpi.com |

| Benzyl | Piperidine | - | 84 | mdpi.com |

| Isopropyl | Azepane | 5 | - | mdpi.com |

| Isobutyl | Azepane | - | 82 | mdpi.com |

| Benzyl | Azepane | - | 87 | mdpi.com |

The rate and outcome of the rearrangement reactions are significantly influenced by both steric and electronic factors.

Steric Effects: The steric bulk of the substituent at the 7-position of the 2,7-naphthyridine ring plays a crucial role. For instance, replacing a methyl group with a bulkier benzyl group at the 7-position can significantly slow down the rearrangement, and in some cases, prevent it from occurring altogether. mdpi.com This is attributed to the steric hindrance caused by the larger group, which can impede the necessary conformational changes for the rearrangement to proceed. mdpi.com The nature of the cyclic amine at the 1-position also exerts a steric influence on the reaction. nih.gov

Electronic Effects: The electronic properties of the substituents also affect the rearrangement. The rearrangement is facilitated by an increase in the positive charge on the cyano group, which is the site of nucleophilic attack during the rearrangement process. nih.gov Calculations of electrostatic potential (ESP) charges have shown that a higher positive charge on the cyano carbon correlates with an increased tendency to react and a higher reaction velocity. nih.gov In contrast, the electronic effect of the alkyl substituent at the 7-position on the naphthyridine ring itself is considered to be negligible in terms of its influence on the initial nucleophilic attack. mdpi.com

Structural and Conformational Analysis of Decahydro 2,7 Naphthyridine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of decahydro-2,7-naphthyridine in solution. By analyzing the spectra of different nuclei, primarily ¹H and ¹³C, chemists can map out the complete carbon-hydrogen framework and deduce the compound's stereochemistry. The conformational flexibility of the this compound ring system, which is greater than that of its 1,8-isomer, can be investigated through temperature-dependent NMR studies. mdpi.com

The ¹H NMR spectrum of this compound provides a wealth of information. The chemical shifts of the protons are indicative of their local electronic environment. Protons attached to carbons adjacent to the nitrogen atoms (positions 1, 3, 6, and 8) are expected to resonate at a lower field (higher ppm) compared to the other methylene (B1212753) protons (at positions 4 and 5) and the bridgehead protons (at 4a and 8a) due to the deshielding effect of the electronegative nitrogen atoms.

Spin-spin coupling, observed as splitting of the signals, reveals the number of neighboring protons and their spatial orientation. The magnitude of the coupling constant (J-value) is particularly useful for conformational analysis. For instance, in related saturated octahydro-2,7-naphthyridine derivatives, large coupling constants in the range of 9.8–12.3 Hz are characteristic of trans-diaxial relationships between adjacent protons, which helps in assigning the chair conformation of the piperidine (B6355638) rings. researchgate.net The complete saturation of the ring system leads to complex multiplets due to extensive scalar coupling between non-equivalent protons.

Table 1: Representative ¹H NMR Data for Saturated Naphthyridine Scaffolds Specific experimental data for the parent this compound is not readily available in the cited literature. The table illustrates typical values for related structures.

| Proton Environment | Typical Chemical Shift (δ, ppm) Range | Typical Coupling Constant (J, Hz) | Multiplicity |

| H adjacent to N (e.g., H-1, H-3) | 2.5 - 3.5 | - | Multiplet |

| Bridgehead H (e.g., H-4a, H-8a) | 1.8 - 2.5 | - | Multiplet |

| Methylene H (e.g., H-4, H-5) | 1.2 - 2.0 | - | Multiplet |

| Trans-diaxial Protons | - | 9.0 - 13.0 | Doublet of doublets |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Analysis (e.g., Carbon Environments, APT, DEPT, DIRECT HETCOR Experiments)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Depending on the stereochemistry of the ring fusion (cis or trans), the symmetry of the this compound molecule will vary, affecting the number of distinct signals. For a highly symmetrical conformer, one would expect to see five signals: one for the two equivalent bridgehead carbons (C-4a, C-8a), and four for the pairs of equivalent methylene carbons (C-1/C-6, C-3/C-8, C-4/C-5, and C-2/C-7 if the nitrogens were carbons, though the carbons of interest are adjacent to them).

To aid in the assignment of these signals, modern NMR techniques are employed. bldpharm.com

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments differentiate carbon signals based on the number of attached protons, distinguishing between CH₂, CH, and quaternary carbons. mdpi.combldpharm.com

HETCOR (Heteronuclear Correlation Spectroscopy): Experiments like HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlate each carbon atom with its directly attached proton(s), providing unambiguous C-H connectivity information.

Table 2: Expected ¹³C NMR Signal Types for this compound

| Carbon Environment | Expected Number of Signals (Symmetrical Isomer) | DEPT-135 Phase |

| Bridgehead (CH) | 1 | Positive |

| Methylene (CH₂) | 4 | Negative |

Isomer Differentiation via NMR

NMR spectroscopy is crucial for distinguishing between the various isomers of decahydronaphthyridine. researchgate.net

Positional Isomers: Isomers like decahydro-1,8-naphthyridine (B1652190) and this compound can be readily identified by their unique symmetry, which results in a different number of ¹H and ¹³C NMR signals and distinct chemical shift patterns.

Stereoisomers: The distinction between cis- and trans-fused decalin-like systems is also achievable. The stereochemical relationship between the bridgehead protons (H-4a and H-8a) and the conformation of the fused rings lead to significant differences in coupling constants and can induce notable changes in the chemical shifts of the ring carbons due to varying steric (gamma-gauche) effects.

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain insights into its structural integrity.

The molecular formula for this compound is C₈H₁₆N₂, which corresponds to a precise molecular weight of 140.23 g/mol . mdpi.com In a mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) of 140. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.

Furthermore, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for assessing the purity of a sample. mdpi.com This method can separate this compound from synthetic intermediates or byproducts, such as partially saturated hexahydro- or tetrahydro-naphthyridines, allowing for their identification based on their individual mass spectra. mdpi.com

Table 3: Molecular Weight Data for this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₁₆N₂ | 140.23 |

Mass Spectrometry (MS)

Fragmentation Pathways and Mechanisms

The mass spectral fragmentation of this compound, like other saturated heterocyclic amines, is governed by the principles of charge localization and the formation of stable fragments. uni-saarland.de In electron impact (EI) mass spectrometry, the initial ionization event typically involves the removal of a non-bonding electron from one of the nitrogen atoms, generating a molecular ion (M+•). uni-saarland.de The energy imparted during ionization can induce unimolecular decomposition of this ion before it reaches the detector. uni-saarland.de

While specific fragmentation data for the parent this compound is not extensively detailed, general fragmentation patterns for cyclic amines and related naphthyridine structures provide significant insight. For secondary amines, a primary fragmentation pathway involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage), which is a common and energetically favorable process. arizona.edu

In the case of the aromatic parent, 2,7-naphthyridine (B1199556), fragmentation is observed to occur first at the substituent level, followed by the cleavage of the heterocyclic ring itself. mdpi.com This ring cleavage typically proceeds through the loss of small, stable neutral molecules like hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂), leading to characteristic fragments with m/z values of 104, 103, 77, 76, and 50 in many of the spectra of its derivatives. mdpi.com For the saturated this compound, fragmentation would be expected to be dominated by ring-opening reactions initiated by α-cleavage adjacent to the nitrogen atoms and subsequent loss of alkyl and aminoalkyl radical fragments.

X-ray Crystallography for Definitive Structural Validation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules, including bond lengths, bond angles, and stereochemical configurations. Although a crystal structure for the parent this compound is not prominently reported, analyses of its derivatives and related isomers offer critical structural validation.

X-ray diffraction studies on derivatives of this compound confirm its fused [4.4.0] bicyclic framework. For instance, analysis of octahydro-2,7-naphthyridine derivatives reveals a cis-fused decalin-like structure. In related decahydro-naphthyridine derivatives, the bridgehead carbons (the junction points of the two rings) exhibit dihedral angles of approximately 109.5°, which is consistent with standard sp³ hybridization. The carbon-nitrogen single bond lengths are observed to average 1.47 Å.

The conformation of the fused rings is a key structural feature. X-ray data from a derivative of the related 1,5-naphthyridine (B1222797) isomer, (4aR,8S,8aR)-6-oxo-8-phenylperhydro-1,4-ethano-1,5-naphthyridine, reveals a boat-chair conformation for the decahydro scaffold. In contrast, trans-decahydro- smolecule.com-naphthyridine derivatives have been shown to adopt chair conformations for both rings. vulcanchem.com These findings highlight the ability of the decahydronaphthyridine skeleton to adopt various low-energy conformations depending on the substitution pattern and isomeric form.

Table 1: Key Crystallographic Parameters for this compound Derivatives

| Parameter | Typical Value | Structural Significance | Source |

|---|---|---|---|

| C-N Bond Length | ~1.47 Å | Consistent with a C-N single bond. | |

| Bridgehead C-C Bond Length | ~1.547 Å | Standard length for a C-C single bond at a ring junction. | |

| Bridgehead Carbon Angle | ~109.5° | Confirms sp³ hybridization and a saturated, non-planar ring system. | |

| N-H Bond Length | ~1.015 Å | Typical length for an N-H bond in a secondary amine. |

Elemental Analysis

Elemental analysis, typically through combustion analysis, is a fundamental technique used to determine the empirical formula of a compound. preparatorychemistry.com For a pure sample of this compound, the analysis verifies the mass percentages of carbon, hydrogen, and nitrogen, which must align with its molecular formula, C₈H₁₆N₂. guidechem.com

In this procedure, a weighed sample of the compound is completely burned in an excess of oxygen. preparatorychemistry.com The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The mass of nitrogen is typically determined separately. From the masses of these products, the masses of carbon and hydrogen in the original sample can be calculated. preparatorychemistry.comyoutube.com The mass of nitrogen is then used to confirm the elemental composition.

The theoretical elemental composition of this compound (Molecular Weight: 140.23 g/mol ) is calculated as follows and serves as the benchmark for experimental results. guidechem.com Elemental analysis of various decahydronaphthyridine isomers has been used to confirm their successful synthesis and purity. rsc.org

**Table 2: Theoretical Elemental Composition of this compound (C₈H₁₆N₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 68.52% |

| Hydrogen | H | 1.008 | 11.50% |

Isomeric Studies and Stereochemical Considerations

Isolation and Characterization of Stereoisomers (e.g., trans- and cis-Decahydro-2,7-naphthyridine)

The decahydronaphthyridine ring system, with its two bridgehead carbon atoms, can exist as cis and trans stereoisomers, referring to the relative configuration of the hydrogen atoms at these junctions. rsc.org The isolation and characterization of these isomers are crucial for understanding their distinct chemical and physical properties.

While the separation of this compound isomers is not specifically detailed, extensive work on the closely related decahydro-1,5-naphthyridine (B2828593) provides a clear precedent. The catalytic reduction of 1,5-naphthyridine in an acid solution using a platinum oxide catalyst yields a separable mixture of the trans- and cis-decahydro-1,5-naphthyridines. rsc.orgresearchgate.net The isomers can be successfully distinguished using proton magnetic resonance (PMR) spectroscopy. rsc.orgresearchgate.net A key distinguishing feature in their PMR spectra is the signal width; the trans-isomers consistently exhibit broader signal envelopes compared to the sharper signals of the cis-isomers. rsc.org This difference arises from the more rigid, conformationally locked structure of the trans-decalin-like system compared to the more flexible cis-isomer.

Furthermore, the synthesis of other isomers, such as trans-decahydro-1,6-naphthyridine and trans-decahydro-1,7-naphthyridine, has been achieved in high yields, with their purity confirmed by sharp melting points and analytical data. rsc.org It is noted that the trans-1,6- and trans-1,7-isomers are racemates. rsc.org

Impact of Preparation Method on Isomeric Purity

The stereochemical outcome of the synthesis of decahydronaphthyridines is highly dependent on the chosen preparation method, particularly the reduction conditions used to saturate the aromatic naphthyridine precursor. rsc.org

Different reduction methods can lead to vastly different isomeric purities. For example, the chemical reduction of naphthyridines (specifically the 1,5-, 1,6-, and 1,7-isomers) using sodium in boiling ethanol (B145695) has been shown to produce the trans-decahydro isomers with high stereoselectivity and in high yield. rsc.orgresearchgate.net This method is a reliable route to the thermodynamically more stable trans product.

In stark contrast, catalytic hydrogenation methods can yield different results. The reduction of 1,5-naphthyridine using platinum oxide in an acidic medium produces a mixture of both cis and trans isomers, which then requires separation. rsc.orgresearchgate.net The choice of catalyst is also critical in determining the extent of reduction. For 2,7-naphthyridine, some catalysts like Pd/CaCO₃ may selectively produce the partially hydrogenated tetrahydro-derivative, whereas a more aggressive catalyst like PtO₂ can lead to the fully saturated decahydro product. This demonstrates that controlling the isomeric purity and the degree of saturation requires careful selection of the catalyst, solvent, and reaction conditions.

Computational and Theoretical Investigations of Decahydro 2,7 Naphthyridine

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) like decahydro-2,7-naphthyridine might interact with a biological target, typically a protein or enzyme. researchgate.net These methods are instrumental in drug discovery for predicting the binding orientation and affinity of a compound. researchgate.netsmolecule.com

Molecular docking simulations are employed to predict the binding affinity of this compound derivatives with various biological targets. smolecule.com These simulations can guide the design of new compounds with enhanced potency. For instance, derivatives of the parent naphthyridine scaffold have been investigated as inhibitors for several enzyme families. The biological activities of these derivatives are often linked to their ability to inhibit enzymes such as phosphodiesterases and kinases.

Molecular docking studies on related naphthyridine compounds have been used to develop models for predicting bioactivity. nih.gov For example, derivatives of 2,7-naphthyridine (B1199556) have shown potential in inhibiting tumor growth, suggesting that modifications to the core structure can significantly influence binding with anticancer targets. While specific binding affinity data for the unsubstituted this compound is not extensively documented, studies on its derivatives provide insight into its potential as a scaffold for targeting various receptors and enzymes. smolecule.com

| Target Class | Specific Target Example | Potential Application | Reference Finding |

|---|---|---|---|

| Enzymes | Phosphodiesterase 5 (PDE5) | Erectile Dysfunction | A derivative showed significant PDE5 inhibition with an IC50 of 0.23 nM. |

| Enzymes | Cyclin-Dependent Kinase 8 (CDK8) | Anticancer | Modeling studies of naphthyridine derivatives as CDK8 inhibitors have been performed. nih.gov |

| Enzymes | Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Similar bicyclic amine derivatives have been explored as AChE inhibitors. smolecule.com |

| Receptors | Neurokinin Receptors | Pain Perception, Mood Regulation | Derivatives of the related decahydro-1,5-naphthyridine (B2828593) interact with neurokinin receptors. smolecule.com |

Computational studies help elucidate the specific interactions between this compound derivatives and biological macromolecules. nih.gov These studies explore how the ligand fits into the active site of a protein and identifies key interactions like hydrogen bonds, which are crucial for binding. nih.gov For example, molecular dynamics simulations can reveal that hydrogen bond interactions with specific amino acid residues, such as LYS52 in CDK8, significantly affect the activity of naphthyridine-based inhibitors. nih.gov

The fully saturated, flexible structure of this compound allows it to adopt various conformations to fit into a binding pocket. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, while N-H groups can serve as hydrogen bond donors, facilitating strong interactions with protein active sites. In silico methods like molecular docking align the 3D structure of the compound with the target's active site to visualize and analyze these interactions, guiding the rational design of more effective therapeutic agents. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules with high accuracy. nih.govarxiv.org These methods are vital for verifying molecular structures and predicting electronic properties that govern reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov It is employed to verify the three-dimensional structure of complex molecules like this compound and its derivatives. DFT calculations can confirm geometric parameters obtained from experimental methods like X-ray crystallography and NMR spectroscopy.

For related octahydro-2,7-naphthyridine derivatives, DFT calculations have been used to predict properties such as strain energy, which was calculated to be 18.7 kcal/mol due to the fusion of non-planar rings. Such calculations help to understand the stability of different isomers and conformations. Furthermore, DFT can verify bond angles, such as the approximately 109.5° angles at the bridgehead carbons, which are consistent with sp³ hybridization in the saturated bicyclic framework. These theoretical verifications are crucial for confirming the cis-fused decalin-like structure of such compounds.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity and stability. chemrxiv.orgnih.gov The HOMO-LUMO energy gap (ΔE) is a particularly important parameter; a smaller gap generally indicates higher reactivity and that the molecule is more polarizable. nih.gov

| Property | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the molecule's capacity to donate electrons; related to ionization potential. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Indicates the molecule's capacity to accept electrons; related to electron affinity. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap suggests high chemical reactivity, low kinetic stability, and ease of charge transfer within the molecule. nih.gov |

| Chemical Potential (μ) | Related to the negative of electronegativity. | Describes the tendency of electrons to escape from a system. nih.gov |

| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap. | Measures the resistance of a molecule to change its electron distribution. Soft molecules (low hardness) are more reactive. nih.gov |

Conformational Analysis via Computational Methods

The this compound scaffold is a saturated bicyclic system, which means it is not flat and can exist in various three-dimensional shapes or conformations. Computational methods are essential for exploring the possible conformations and determining their relative stabilities. nih.govnih.gov

Studies on related hydrogenated naphthyridines indicate that the 2,7-substitution pattern leads to greater conformational flexibility compared to other isomers like the 1,8-analogs. The structure is often described as having a trans-decalin-like geometry. For derivatives of octahydro-2,7-naphthyridine, solution-phase NMR studies have been complemented by computational analysis, revealing the presence of chair-boat conformations. Molecular dynamics (MD) simulations can be used to study the dynamic interconversion between these different conformations in solution. nih.gov These analyses are critical for understanding how the molecule's shape influences its interaction with biological targets, as the bioactive conformation that binds to a receptor may not be the lowest energy conformation in solution. nih.gov

| Conformational Feature | Description | Method of Analysis |

|---|---|---|

| Ring Conformations | The individual six-membered rings can adopt chair, boat, or twist-boat forms. The overall structure is often a combination, such as a chair-boat conformation. | NMR Spectroscopy complemented by DFT calculations. |

| Stereoisomerism | The saturated structure has multiple stereocenters, leading to different stereoisomers (e.g., cis- and trans-fused rings). | X-ray crystallography, DFT energy calculations. |

| Conformational Flexibility | The ability to interconvert between different conformations. The 2,7-isomer is noted for its flexibility. | Temperature-dependent NMR, Molecular Dynamics (MD) simulations. nih.gov |

| Substituent Orientation | Functional groups attached to the rings can be in axial or equatorial positions, which affects stability and reactivity. | NOESY correlations in NMR, Quantum mechanical calculations. nih.gov |

Biological Activity and Mechanistic Studies of Decahydro 2,7 Naphthyridine Derivatives

Pharmacological Relevance as a Bioactive Scaffold

The decahydro-2,7-naphthyridine nucleus is a fully saturated heterocyclic system that serves as a crucial scaffold in medicinal chemistry. Its three-dimensional structure provides a versatile framework for the development of novel therapeutic agents. The 2,7-naphthyridine (B1199556) scaffold, from which the decahydro- variant is derived, is a recognized "bioactive scaffold" found in various natural products and synthetic compounds with a wide spectrum of biological activities. nih.govresearchgate.net These activities include antitumor, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govnih.gov

The pharmacological significance of this scaffold lies in its ability to be chemically modified at multiple positions, allowing for the fine-tuning of its biological and pharmacokinetic properties. nih.gov Derivatives of the parent 2,7-naphthyridine ring system have been developed as potent and selective inhibitors of various enzymes and kinases, highlighting the core structure's value in drug discovery. researchgate.net The nitrogen atoms within the naphthyridine ring can form hydrogen bonds with the active sites of enzymes, contributing to inhibitory activity. Its utility is further demonstrated by its use as a precursor in the synthesis of kinase inhibitors, such as those targeting BTK/PI3Kδ, which are relevant in cancer therapy. The structural complexity of decahydro- and tetrahydro-naphthyridine derivatives makes them interesting candidates for interacting with biological macromolecules and receptors in ways that simpler analogues cannot. smolecule.com

Specific Biological Activities

A significant application of this compound derivatives is in the research and development of treatments for erectile dysfunction through the inhibition of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the cGMP-specific signaling pathway that modulates smooth muscle relaxation in the corpus cavernosum. frontiersin.org

Novel 2,7-naphthyridine derivatives have been designed and synthesized as a new structural class of potent and specific PDE5 inhibitors. nih.gov One standout compound from this class, designated as 4c (T-0156) , demonstrated exceptionally potent PDE5 inhibition with an IC₅₀ value of 0.23 nM. nih.gov This potency is notably greater than that of Sildenafil, a widely used PDE5 inhibitor. nih.gov Furthermore, T-0156 exhibited high specificity for PDE5 over other phosphodiesterase isozymes, such as PDE1-4 and PDE6. nih.gov In functional assays, T-0156 showed more potent relaxant effects on isolated rabbit corpus cavernosum (EC₃₀ = 5.0 nM) compared to Sildenafil (EC₃₀ = 8.7 nM), underscoring its potential in this therapeutic area. nih.gov

| Compound | PDE5 Inhibition (IC₅₀) | Corpus Cavernosum Relaxation (EC₃₀) | Reference |

|---|---|---|---|

| T-0156 (Compound 4c) | 0.23 nM | 5.0 nM | , nih.gov |

| Sildenafil | Not specified in texts | 8.7 nM | nih.gov |

Derivatives of the 2,7-naphthyridine scaffold have demonstrated significant antitumor and cytotoxic properties against a variety of cancer cell lines. researchgate.net The core structure is found in naturally occurring alkaloids with cytotoxic effects and has been synthetically modified to enhance anticancer activity. nih.govnih.gov

A primary mechanism by which this compound and related derivatives exert their antitumor effects is through the induction of apoptosis, or programmed cell death. Mechanistic studies indicate that these compounds can activate specific signaling pathways that lead to apoptosis. For instance, certain pyrazolo-naphthyridine derivatives have been shown to induce morphological features of apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cells, confirmed through fluorescence microscopy. nih.gov

The pro-apoptotic activity of these compounds is linked to several cellular events, including an increase in oxidative stress, DNA damage, and a decrease in mitochondrial membrane potential. nih.gov The activation of effector caspases, such as caspase-3/7, is a key marker of apoptosis that has been observed following treatment with naphthyridine derivatives in pancreatic cancer cell lines. researchgate.netresearchgate.net Some naturally derived 2,7-naphthyridine analogues, like Neuclefine, have also been found to induce apoptosis in various cancer cells. nih.gov

In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. This mechanism halts the progression of cancer cells through the various phases of division. Studies on pyrazolo-naphthyridine compounds demonstrated an ability to cause cell cycle arrest in the G0/G1 phase in treated HeLa cells. nih.gov

Another naturally occurring 2,7-naphthyridine derivative, aaptamine, was found to induce a G1 cell cycle arrest. This was associated with a reduction in the levels of key cell cycle regulatory proteins, including cyclin-dependent kinase 2 (CDK2), cyclin-dependent kinase 4 (CDK4), Cyclin D1, and Cyclin E. nih.gov By interfering with these critical components of the cell cycle machinery, the compounds prevent cancer cells from replicating.

The antitumor activity of this compound derivatives is also attributed to their ability to inhibit key enzymes that are essential for cell proliferation and survival. The nitrogen atoms in the naphthyridine ring are capable of forming hydrogen bonds with the active sites of enzymes, leading to their inhibition.

One major class of enzymes targeted by naphthyridine derivatives is topoisomerase II, which is crucial for DNA replication and transcription. nih.govnih.gov Some derivatives, such as vosaroxin, are known to inhibit this enzyme, leading to potent anticancer activity. nih.gov Additionally, the 2,7-naphthyridine scaffold is utilized in the design of kinase inhibitors. Kinases are fundamental to cellular signaling pathways that regulate cell cycle, survival, and proliferation. google.com Specific derivatives have been developed as inhibitors of enzymes like fibroblast growth factor type 1 receptor kinase and dual BTK/PI3Kδ inhibitors, demonstrating the scaffold's versatility in targeting different enzymatic pathways involved in cancer. researchgate.net

| Compound Type/Name | Target Cell Line | Observed Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| Pyrazolo-naphthyridine (Compound 5j) | HeLa (Cervical Cancer) | 6.4 µM | Apoptosis, G0/G1 cell cycle arrest, ROS generation | nih.gov |

| Pyrazolo-naphthyridine (Compound 5k) | MCF-7 (Breast Cancer) | 2.03 µM | Apoptosis, G0/G1 cell cycle arrest, ROS generation | nih.gov |

| 1,8-Naphthyridine (B1210474) (Compound 11) | MIA PaCa-2 (Pancreatic Cancer) | 11 µM | Apoptosis induction, antiangiogenic effects | researchgate.net, researchgate.net |

| Eupolauridine N-oxide (Compound 101) | Human Ovarian Cancer | 3.5 µM | Antiproliferative | nih.gov, mdpi.com |

| Eupolauridine N-oxide (Compound 101) | Non-small-cell Lung Cancer | 1.77 µM | Antitumor activity | nih.gov, mdpi.com |

Antimicrobial Properties

The this compound scaffold is a component of various derivatives that have demonstrated notable antimicrobial activities. Research has shown that compounds incorporating this structural motif exhibit significant efficacy against a range of bacterial and fungal pathogens. The antimicrobial potential of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.

This compound derivatives have been found to exert their antimicrobial effects by disrupting the synthesis of the bacterial cell wall. The bacterial cell wall is a crucial structure that provides integrity and protection from osmotic stress. basicmedicalkey.com Its primary component, peptidoglycan, is synthesized through a series of enzymatic steps that are targets for various antibiotics. basicmedicalkey.commdpi.com

Certain this compound derivatives interfere with the transpeptidation step of peptidoglycan synthesis. This inhibition disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and eventual cell lysis. mdpi.com The mechanism is analogous to that of well-established antibiotics, highlighting the potential of this chemical class in developing new antibacterial agents.

In addition to inhibiting cell wall synthesis, this compound derivatives can disrupt critical metabolic pathways within bacterial cells. The survival and proliferation of bacteria are dependent on a multitude of interconnected metabolic reactions. nih.gov Targeting these pathways presents a viable strategy for antimicrobial drug development. isciii.es